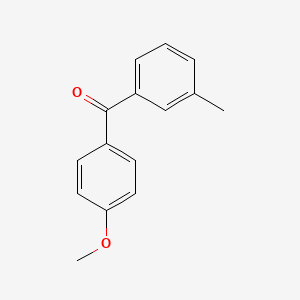

4-Methoxy-3'-methylbenzophenone

Description

BenchChem offers high-quality 4-Methoxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMWWGQISMHXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499495 | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53039-63-7 | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3'-methylbenzophenone, a valuable benzophenone derivative, through the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, a representative experimental protocol, and key characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] This reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide focuses on the specific synthesis of 4-Methoxy-3'-methylbenzophenone, a molecule of interest for its potential applications stemming from its substituted benzophenone scaffold. The synthesis involves the reaction of anisole with m-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism and Principles

The Friedel-Crafts acylation of anisole with m-toluoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of m-toluoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex (arenium ion intermediate), restoring the aromaticity of the ring and yielding the final product, 4-Methoxy-3'-methylbenzophenone. The aluminum chloride catalyst is regenerated in the process, although it is often consumed due to complexation with the ketone product.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, 4-Methoxy-3'-methylbenzophenone.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |

| Anisole | C₇H₈O | 108.14 | Aromatic Substrate |

| m-Toluoyl chloride | C₈H₇ClO | 154.59 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Table 2: Physical and Spectroscopic Data of 4-Methoxy-3'-methylbenzophenone

| Property | Value | Reference |

| CAS Number | 53039-63-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₂ | [4] |

| Molecular Weight | 226.27 g/mol | [4] |

| Melting Point | 55-56 °C | [3] |

| Appearance | Expected to be a solid at room temperature | |

| ¹H NMR | See Table 3 | |

| ¹³C NMR | See Table 4 | [5] |

| IR Spectroscopy | See Table 5 | [5] |

Table 3: Representative ¹H NMR Spectral Data for 4-Methoxy-3'-methylbenzophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | Aromatic H (ortho to C=O, on methoxy-substituted ring) |

| ~7.5 | m | 2H | Aromatic H (on methyl-substituted ring) |

| ~7.3 | m | 2H | Aromatic H (on methyl-substituted ring) |

| ~6.9 | d | 2H | Aromatic H (meta to C=O, on methoxy-substituted ring) |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Table 4: ¹³C NMR Spectral Data for 4-Methoxy-3'-methylbenzophenone [5]

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~163 | Aromatic C-O |

| ~138 | Aromatic C-C (ipso, on methyl-substituted ring) |

| ~137 | Aromatic C (ipso, on methyl-substituted ring) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~113 | Aromatic C-H |

| ~55 | -OCH₃ |

| ~21 | -CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 5: Key IR Absorption Bands for 4-Methoxy-3'-methylbenzophenone [5]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1650 | C=O (Aryl ketone) stretching |

| ~1600, ~1575, ~1500 | C=C Aromatic ring stretching |

| ~1250 | C-O (Aryl ether) stretching |

| ~2950-2850 | C-H (Alkyl) stretching |

| ~3050-3000 | C-H (Aromatic) stretching |

Note: The exact peak positions may vary.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts acylation.

Materials and Equipment:

-

Anisole

-

m-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Addition of Acylating Agent: Dissolve m-toluoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the m-toluoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Anisole: After the addition of m-toluoyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Methoxy-3'-methylbenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1]

Visualizations

Diagram 1: Reaction Mechanism

Caption: Friedel-Crafts acylation mechanism.

Diagram 2: Experimental Workflow

Caption: Synthesis and purification workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts acylation. The provided experimental protocol, based on established methodologies for similar transformations, offers a robust starting point for laboratory synthesis. The comprehensive quantitative and spectroscopic data will aid researchers in the characterization and verification of the synthesized product. The versatility of the Friedel-Crafts acylation and the utility of substituted benzophenones underscore the importance of this synthetic route in modern organic and medicinal chemistry.

References

- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-METHOXY-3'-METHYLBENZOPHENONE CAS#: 53039-63-7 [amp.chemicalbook.com]

- 4. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone (C₁₅H₁₄O₂), a substituted benzophenone derivative. Due to the importance of benzophenones as structural motifs in medicinal chemistry and materials science, a thorough understanding of their analytical characterization is crucial. This document details the methodologies and expected spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. A logical workflow for the characterization of such a compound is also presented visually.

Introduction

4-Methoxy-3'-methylbenzophenone is an aromatic ketone containing a methoxy group and a methyl group on its two phenyl rings. These substituents modulate the electronic and steric properties of the core benzophenone structure, influencing its chemical reactivity, photophysical properties, and biological activity. Accurate structural elucidation and purity assessment are paramount in any research or development context. This guide outlines the standard spectroscopic techniques employed for the unequivocal identification and characterization of this compound.

Spectroscopic Data Summary

The following sections present the expected spectroscopic data for 4-Methoxy-3'-methylbenzophenone. The data is compiled from available spectral databases and predictive models based on analogous structures.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for 4-Methoxy-3'-methylbenzophenone are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃ groups) |

| ~1650-1670 | Strong | C=O (Ketone) Stretch |

| ~1590-1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1250-1260 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1170 | Medium | Symmetric C-O-C Stretch (Aryl ether) |

| ~840 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are presented.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (ortho to C=O) |

| ~7.55 | s | 1H | H-2 (ortho to C=O, meta to -CH₃) |

| ~7.50 | d, J ≈ 7.6 Hz | 1H | H-6 (ortho to C=O, ortho to -CH₃) |

| ~7.35 | t, J ≈ 7.6 Hz | 1H | H-5 (meta to C=O, meta to -CH₃) |

| ~7.30 | d, J ≈ 7.6 Hz | 1H | H-4 (meta to C=O, para to -CH₃) |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (ortho to -OCH₃) |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.40 | s | 3H | Ar-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195.5 | C=O (Ketone) |

| ~163.0 | C-4' (ipso, attached to -OCH₃) |

| ~138.0 | C-3 (ipso, attached to -CH₃) |

| ~137.5 | C-1 (ipso, attached to C=O) |

| ~132.5 | C-1' (ipso, attached to C=O) |

| ~132.0 | C-6 |

| ~130.0 | C-2', C-6' |

| ~129.5 | C-2 |

| ~128.0 | C-5 |

| ~127.0 | C-4 |

| ~113.5 | C-3', C-5' |

| ~55.5 | -OCH₃ |

| ~21.5 | Ar-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 226.10 | [M]⁺, Molecular Ion |

| 135.08 | [C₉H₁₁O]⁺, Fragment corresponding to the methoxybenzoyl cation |

| 91.05 | [C₇H₇]⁺, Tropylium ion from the methylphenyl fragment |

| 77.04 | [C₆H₅]⁺, Phenyl cation |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzophenone chromophore exhibits characteristic absorption bands.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~250-260 | High | π → π | Ethanol/Methanol |

| ~285-295 | High | π → π | Ethanol/Methanol |

| ~330-340 | Low | n → π* | Hexane |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Sample Preparation

A high-purity sample of 4-Methoxy-3'-methylbenzophenone, synthesized and purified via column chromatography followed by recrystallization, is required for all analyses. Purity should be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) prior to spectroscopic characterization.

FT-IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Protocol (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting spectrum by subtracting the background and performing an ATR correction if necessary.

-

UV-Vis Spectroscopy

-

Instrument: A dual-beam UV-Vis Spectrophotometer.

-

Protocol:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Calibrate the instrument by running a baseline scan with the blank cuvette.

-

Replace the blank with a cuvette containing the sample solution.

-

Scan the sample over a wavelength range of 200-600 nm.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

NMR Spectroscopy (¹H and ¹³C)

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

-

Mass Spectrometry

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or equipped with a direct insertion probe. Electron Ionization (EI) is a common ionization method.

-

Protocol (GC-MS with EI):

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from any impurities on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting ion intensity versus m/z.

-

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like 4-Methoxy-3'-methylbenzophenone.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The combination of FT-IR, UV-Vis, NMR (¹H and ¹³C), and Mass Spectrometry provides a complete and unambiguous characterization of 4-Methoxy-3'-methylbenzophenone. FT-IR confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and formula, and detailed 1D NMR spectra reveal the precise atomic connectivity and chemical environment of each nucleus. This suite of techniques, when applied according to the protocols outlined herein, ensures the structural integrity and identity of the target compound, a critical requirement for its application in research and development.

Unveiling the Molecular Signature: A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Methoxy-3'-methylbenzophenone

For Immediate Release

A Deep Dive into the Spectroscopic Characterization of a Key Benzophenone Derivative for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of 4-Methoxy-3'-methylbenzophenone using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. The following sections detail the experimental protocols, present anticipated spectral data, and illustrate the analytical workflow and molecular fragmentation pathways, offering a comprehensive resource for the characterization of this and similar compounds.

Introduction

4-Methoxy-3'-methylbenzophenone is a substituted aromatic ketone belonging to the benzophenone family, a class of compounds with significant applications in organic synthesis, photochemistry, and as photoinitiators. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, where benzophenone derivatives often serve as crucial intermediates. This guide focuses on two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, to establish the molecular fingerprint of 4-Methoxy-3'-methylbenzophenone. While access to full, verified spectral data for this specific compound is often subscription-based, this document provides a detailed overview of the expected spectral features based on its chemical structure and comparison with closely related analogues.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring FT-IR and mass spectra of 4-Methoxy-3'-methylbenzophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Bruker IFS 85 FT-IR spectrometer or equivalent.

Sample Preparation:

-

Ensure the 4-Methoxy-3'-methylbenzophenone sample is of high purity and thoroughly dried to avoid interference from water bands.

-

Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform an atmospheric compensation to subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to elucidate its structure through fragmentation analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system (e.g., Agilent GC-MSD) or a direct insertion probe.

Sample Introduction (via GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a 1 µL aliquot into the gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

The separated compound elutes from the GC column and enters the mass spectrometer's ion source.

Ionization and Analysis:

-

Ionize the sample molecules using a standard electron ionization (EI) energy of 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of ions at each mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a scan range of m/z 40-400.

Data Presentation and Interpretation

While specific, verified quantitative data for 4-Methoxy-3'-methylbenzophenone is available through specialized databases such as SpectraBase, the following tables summarize the expected characteristic peaks based on the known functional groups and data from analogous compounds.

FT-IR Spectral Data

The FT-IR spectrum of 4-Methoxy-3'-methylbenzophenone is expected to show characteristic absorption bands corresponding to its key functional groups.

| Expected Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | -CH₃, -OCH₃ |

| ~1660 | C=O Stretch | Aromatic Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether |

| 900-675 | C-H Bending (out-of-plane) | Substituted Benzene |

Table 1: Expected Characteristic FT-IR Absorption Bands for 4-Methoxy-3'-methylbenzophenone.

Mass Spectrometry Data

The electron ionization mass spectrum of 4-Methoxy-3'-methylbenzophenone (molar mass: 226.27 g/mol ) is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

| Expected m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 226 | [M]⁺˙ (Molecular Ion) | [C₁₅H₁₄O₂]⁺˙ |

| 211 | [M - CH₃]⁺ | [C₁₄H₁₁O₂]⁺ |

| 195 | [M - OCH₃]⁺ | [C₁₄H₁₁O]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ | 4-methoxybenzoyl cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of the other ring) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from the methyl-substituted ring) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 2: Expected Major Fragment Ions in the Mass Spectrum of 4-Methoxy-3'-methylbenzophenone.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for 4-Methoxy-3'-methylbenzophenone.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust analytical framework for the structural confirmation of 4-Methoxy-3'-methylbenzophenone. FT-IR is instrumental in identifying the key functional moieties, while mass spectrometry confirms the molecular weight and offers detailed structural insights through predictable fragmentation patterns. The methodologies and expected data presented in this guide serve as a valuable reference for researchers engaged in the synthesis, quality control, and application of benzophenone derivatives, facilitating accurate and efficient molecular characterization.

The Photophysics of Substituted Benzophenones: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core photophysical properties, experimental methodologies, and structure-property relationships of substituted benzophenones, pivotal compounds in photochemistry, materials science, and pharmacology.

Substituted benzophenones are a class of aromatic ketones that have garnered significant attention due to their unique and tunable photophysical properties. Their utility spans a wide range of applications, from photoinitiators in polymer chemistry and building blocks for organic light-emitting diodes (OLEDs) to photosensitizers in photodynamic therapy (PDT).[1][2][3] This guide provides a comprehensive overview of the fundamental photophysics governing the behavior of these molecules, details the experimental techniques used for their characterization, and presents key data on the influence of substituents on their properties.

Core Photophysical Principles

The photochemistry of benzophenone and its derivatives is dominated by the efficient population of its triplet excited state upon absorption of ultraviolet (UV) light.[4][5] This process, known as intersystem crossing (ISC), is remarkably fast and quantitative, making the triplet state readily accessible for various chemical reactions and energy transfer processes.[6]

Upon photoexcitation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically of nπ* character.[7] This S₁ state is short-lived and rapidly undergoes intersystem crossing to a lower-lying triplet state (T₁), also of nπ* character. While direct S₁(nπ) → T₁(nπ) transitions are formally forbidden by El-Sayed's rules, the process is facilitated by the involvement of a nearby T₂(ππ) state.[7][8] The accepted mechanism involves an initial efficient S₁(nπ) → T₂(ππ) intersystem crossing, followed by rapid internal conversion to the T₁(nπ) state.[4][7] This circuitous route ensures the high quantum yield of triplet formation.[4]

The long-lived T₁ state is the key player in the subsequent photochemistry of benzophenones. It can participate in a variety of processes, including:

-

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, typically observed at low temperatures.

-

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. This is a fundamental reaction in photopolymerization and photoreduction processes.[9]

-

Energy Transfer: The triplet energy can be transferred to another molecule, a process central to photosensitization in applications like photodynamic therapy.

The photophysical properties of benzophenones can be significantly modulated by the introduction of substituents on the phenyl rings. These substituents can influence the energies of the excited states, the efficiency of intersystem crossing, and the reactivity of the triplet state.[9][10][11]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted benzophenones. These values are influenced by the solvent and experimental conditions.

Table 1: Absorption and Emission Properties of Substituted Benzophenones

| Compound | Substituent(s) | Solvent | λ_max (abs) (nm) | λ_max (phos) (nm) | Reference(s) |

| Benzophenone | - | Acetonitrile | 252, 338 | 450 | [9] |

| 4,4'-bis(trifluoromethyl)benzophenone | 4,4'-di-CF₃ | Acetonitrile | 262, 335 | 445 | [9] |

| 4,4'-dimethoxybenzophenone | 4,4'-di-OCH₃ | Acetonitrile | 290 | 412 | [9] |

| 2-hydroxybenzophenone | 2-OH | Various | - | - | [12] |

| 4-hydroxybenzophenone | 4-OH | Various | - | - | [12] |

Table 2: Excited State Properties of Substituted Benzophenones

| Compound | Substituent(s) | Solvent | Triplet Energy (E_T) (eV) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) (µs) | Reference(s) |

| Benzophenone | - | Acetonitrile | 2.98 | ~1 | - | [9] |

| 4,4'-bis(trifluoromethyl)benzophenone | 4,4'-di-CF₃ | Acetonitrile | 3.01 | - | - | [9] |

| 4,4'-dimethoxybenzophenone | 4,4'-di-OCH₃ | Acetonitrile | 2.92 | - | - | [9] |

Experimental Protocols

The characterization of the photophysical properties of substituted benzophenones relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Purpose: To determine the wavelengths of light absorbed by the molecule and to calculate molar extinction coefficients.

Methodology: A solution of the benzophenone derivative in a suitable solvent (e.g., acetonitrile, methanol) of known concentration is prepared. The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (typically 200-400 nm). The wavelength of maximum absorption (λ_max) is identified. The molar extinction coefficient (ε) can be calculated at any wavelength using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence and Phosphorescence Spectroscopy

Purpose: To measure the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states.

Methodology:

-

Fluorescence: A dilute solution of the compound is excited at a wavelength within its absorption band. The emitted light is collected at a 90-degree angle to the excitation beam and its spectrum is recorded. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

-

Phosphorescence: Due to the short lifetime of the triplet state at room temperature in solution, phosphorescence is typically measured at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. The sample is cooled in a dewar filled with liquid nitrogen and the emission spectrum is recorded upon excitation. The phosphorescence lifetime can be measured by monitoring the decay of the emission intensity after pulsed excitation.[13]

Laser Flash Photolysis

Purpose: To directly observe and characterize transient species, particularly the triplet excited state and any resulting radicals.

Methodology: A solution of the benzophenone derivative is excited with a short, intense laser pulse. The changes in absorbance of the solution are monitored over time using a second, weaker probe light source. This allows for the determination of the triplet-triplet absorption spectrum, the triplet lifetime, and the kinetics of reactions involving the triplet state, such as hydrogen abstraction.[9]

Signaling Pathways and Logical Relationships

The photophysical processes of benzophenone can be visualized to better understand the flow of energy and the transitions between different electronic states.

Caption: Jablonski diagram illustrating the key photophysical pathways for benzophenone.

The following workflow outlines the general process for characterizing the photophysical properties of a novel substituted benzophenone.

Caption: General experimental workflow for photophysical characterization.

Conclusion

The photophysical properties of substituted benzophenones are rich and highly tunable, making them valuable molecules for a diverse array of scientific and industrial applications. A thorough understanding of their excited-state dynamics, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new benzophenone derivatives with tailored properties for specific applications in drug development, materials science, and beyond. The interplay between substituent effects and the inherent photophysics of the benzophenone core continues to be a fertile area of research, promising the development of even more sophisticated and efficient photochemical systems.

References

- 1. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. scispace.com [scispace.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

n-π* and π-π* transitions in 4-Methoxy-3'-methylbenzophenone

An In-Depth Technical Guide to the n-π* and π-π* Transitions in 4-Methoxy-3'-methylbenzophenone

This guide provides a comprehensive overview of the electronic transitions, specifically the n-π* and π-π* transitions, in 4-Methoxy-3'-methylbenzophenone. It is intended for researchers, scientists, and drug development professionals who are interested in the photophysical and photochemical properties of substituted benzophenones.

Introduction

4-Methoxy-3'-methylbenzophenone is a substituted aromatic ketone that exhibits interesting photophysical properties due to the presence of an electron-donating methoxy group and a weakly electron-donating methyl group. These substituents significantly influence the energies of the n-π* and π-π* electronic transitions, which are crucial in determining the molecule's absorption, emission, and photochemical behavior. Understanding these transitions is vital for applications in photochemistry, materials science, and drug development.

The n-π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π-π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The relative energies of these two transitions are highly sensitive to the molecular structure and the surrounding solvent environment.

Effects of Substitution and Solvent Polarity

The photophysical properties of benzophenone and its derivatives are largely dictated by the nature of their lowest excited singlet (S₁) and triplet (T₁) states, which can be of either n-π* or π-π* character.

Substituent Effects:

-

Electron-donating groups , such as the methoxy (-OCH₃) group in 4-Methoxy-3'-methylbenzophenone, increase the electron density in the π-system. This has a destabilizing effect on the non-bonding orbital (n) of the carbonyl oxygen and a stabilizing effect on the π* orbital. Consequently, electron-donating groups tend to raise the energy of the n-π* state while lowering the energy of the π-π* state.[1] This can sometimes lead to a state inversion, where the lowest excited singlet state transitions from the typical n-π* character of benzophenone to a π-π* character, which profoundly affects the subsequent photochemical behavior.[1]

Solvent Effects:

-

n-π Transitions:* These transitions typically exhibit a hypsochromic shift (blue shift) as the polarity of the solvent increases. This is due to the stabilization of the polar ground state of the carbonyl group by the polar solvent molecules through dipole-dipole interactions or hydrogen bonding, which lowers the energy of the ground state more than the excited state.

-

π-π Transitions:* In contrast, π-π* transitions generally show a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and thus it is more stabilized by a polar solvent.

Quantitative Photophysical Data

| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Expected Fluorescence/Phosphorescence | Expected Quantum Yield (Φ) | Expected Lifetime (τ) |

| Non-polar (e.g., Hexane) | n-π | Longer Wavelength | Low | Weak Fluorescence, Strong Phosphorescence | Low (Fluorescence), High (Phosphorescence) | Short (Fluorescence), Long (Phosphorescence) |

| π-π | Shorter Wavelength | High | Strong Fluorescence | High | Short | |

| Polar Aprotic (e.g., Acetonitrile) | n-π | Shorter Wavelength | Low | Weaker Fluorescence, Weaker Phosphorescence | Lower | Shorter |

| π-π | Longer Wavelength | High | Stronger Fluorescence | Higher | Shorter | |

| Polar Protic (e.g., Ethanol) | n-π | Shortest Wavelength | Low | Quenched Fluorescence and Phosphorescence | Very Low | Very Short |

| π-π | Longest Wavelength | High | Potentially Stronger Fluorescence | Variable | Variable |

Note: The above data are qualitative predictions. Actual values need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and photophysical characterization of substituted benzophenones are described below.

Synthesis of 4-Methoxy-3'-methylbenzophenone

A common method for the synthesis of 4-Methoxy-3'-methylbenzophenone is the Friedel-Crafts acylation.[2]

Materials:

-

Anisole

-

m-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

A solution of m-toluoyl chloride and anisole is prepared in dichloromethane.

-

The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

The reaction mixture is stirred at room temperature for several hours to allow the acylation to complete.

-

The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by recrystallization or column chromatography to obtain pure 4-Methoxy-3'-methylbenzophenone.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

-

Prepare solutions of 4-Methoxy-3'-methylbenzophenone of known concentrations in various solvents of different polarities (e.g., hexane, acetonitrile, ethanol).

-

Record the UV-Vis absorption spectra of the solutions using a spectrophotometer over a suitable wavelength range (e.g., 200-450 nm).

-

Identify the absorption maxima (λmax) corresponding to the n-π* and π-π* transitions.

-

Calculate the molar absorptivity (ε) for each transition using the Beer-Lambert law.

Fluorescence and Phosphorescence Spectroscopy:

-

Prepare dilute solutions of 4-Methoxy-3'-methylbenzophenone in various solvents.

-

For fluorescence measurements, excite the sample at the λmax of the π-π* transition and record the emission spectrum.

-

For phosphorescence measurements, the sample is typically cooled to 77 K in a cryogenic dewar and excited at the λmax of the n-π* or π-π* transition. The emission is recorded after a time delay to eliminate fluorescence.

-

Determine the emission maxima for fluorescence and phosphorescence.

Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard.

-

Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of the standard and the sample with low absorbances (< 0.1) at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Lifetime Measurements: Fluorescence and phosphorescence lifetimes can be measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC) or laser flash photolysis.

-

The sample is excited with a short pulse of light from a laser or a pulsed lamp.

-

The decay of the emission intensity over time is monitored using a fast detector.

-

The lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualizations

Electronic Transitions in 4-Methoxy-3'-methylbenzophenone

Caption: Jablonski diagram illustrating the electronic transitions in 4-Methoxy-3'-methylbenzophenone.

Experimental Workflow for Photophysical Characterization

Caption: A typical experimental workflow for the synthesis and photophysical characterization of 4-Methoxy-3'-methylbenzophenone.

Influence of Solvent Polarity on Electronic Transitions

References

Solubility Profile of 4-Methoxy-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3'-methylbenzophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility based on the known properties of the parent compound, benzophenone, and its derivatives. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.

Predicted Solubility of 4-Methoxy-3'-methylbenzophenone

4-Methoxy-3'-methylbenzophenone is a derivative of benzophenone. The parent compound, benzophenone, is a crystalline solid that is practically insoluble in water but soluble in many organic solvents such as alcohols, acetone, and ethers[1]. The presence of the methoxy and methyl functional groups on the benzophenone backbone of 4-Methoxy-3'-methylbenzophenone is expected to influence its solubility. The methoxy group may slightly increase polarity, while the methyl group enhances lipophilicity.

Based on the general principle of "like dissolves like," 4-Methoxy-3'-methylbenzophenone is anticipated to be soluble in a range of common organic solvents. Its solubility is likely to be higher in less polar to moderately polar organic solvents due to its predominantly aromatic structure[2][3].

Table 1: Predicted Qualitative Solubility of 4-Methoxy-3'-methylbenzophenone

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can interact with the carbonyl and methoxy groups of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Very Soluble | Similar polarities and the presence of a carbonyl group in both solute and solvent should lead to good miscibility. |

| Esters | Ethyl Acetate | Soluble | The ester group offers moderate polarity, which should effectively solvate the benzophenone derivative. |

| Ethers | Diethyl Ether, THF | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the solute's aromatic nature. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings of the solute will interact favorably with the aromatic solvent via pi-pi stacking. |

| Halogenated Solvents | Dichloromethane, Chloroform | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Aprotic Polar Solvents | Acetonitrile, DMF, DMSO | Likely Soluble | The high polarity of these solvents may lead to good solubility, although steric hindrance could play a role. |

| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the carbonyl and methoxy groups will likely limit solubility in highly nonpolar solvents. |

| Water | Insoluble | The large, nonpolar aromatic structure will dominate, making it insoluble in water, a highly polar solvent[1][3][4]. |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, standardized experimental procedures should be followed. Below are detailed methodologies for determining the solubility of a solid organic compound like 4-Methoxy-3'-methylbenzophenone.

This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

4-Methoxy-3'-methylbenzophenone

-

A selection of organic solvents (as listed in Table 1)

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinder or pipette (1 mL)

Procedure:

-

Place approximately 25 mg of 4-Methoxy-3'-methylbenzophenone into a small test tube[5].

-

Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time)[5][6].

-

After each addition, vigorously shake or vortex the test tube for 60 seconds[6].

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve completely, the compound is considered sparingly soluble or insoluble.

-

Record the observations for each solvent tested.

This method determines the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

Materials:

-

4-Methoxy-3'-methylbenzophenone

-

Chosen solvent(s)

-

Screw-capped vials or small flasks

-

Constant temperature bath with agitation (e.g., shaker or magnetic stirrer)

-

Analytical balance

-

Filter apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Oven or vacuum oven

Procedure:

-

Accurately weigh an amount of 4-Methoxy-3'-methylbenzophenone that is known to be in excess of its solubility limit and add it to a screw-capped vial[7].

-

Accurately add a known volume or mass of the solvent to the vial[7].

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature[7].

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (this could take several hours to days)[7].

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe and filter it through a membrane filter to remove any undissolved solid.

-

Weigh a clean, dry, pre-weighed container.

-

Transfer the filtered solution to the weighed container.

-

Evaporate the solvent in an oven or vacuum oven until a constant weight of the dried solid is achieved[7].

-

Weigh the container with the dried solid.

-

Calculate the solubility by subtracting the tare weight of the container to determine the mass of the dissolved solid. Express the solubility in terms of g/L or mg/mL.

Visualizing Experimental Workflows and Relationships

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for qualitative and quantitative solubility determination.

The solubility of a compound is governed by a variety of factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of 4-Methoxy-3'-methylbenzophenone and equips researchers with the necessary protocols to determine precise solubility data. For drug development professionals, understanding these solubility characteristics is a critical first step in formulation and delivery system design.

References

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methoxybenzophenone | 611-94-9 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

In-Depth Technical Guide: (4-Methoxyphenyl)(3-methylphenyl)methanone (CAS Number: 53039-63-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 53039-63-7, identified as (4-Methoxyphenyl)(3-methylphenyl)methanone. This document compiles its structural details, physicochemical properties, synthesis protocols, and spectroscopic data.

It is important to note a discrepancy in the initial query. The provided CAS number, 53039-63-7, uniquely identifies (4-Methoxyphenyl)(3-methylphenyl)methanone. However, the name "5-amino-2-((2S,3S)-2-aminobicyclo[2.2.1]hept-5-en-3-yl)benzoxazole" was also mentioned. This guide will focus on the compound corresponding to the CAS number. A search for the latter chemical name did not yield a specific CAS number, though it belongs to the benzoxazole class of compounds which are known for a wide range of biological activities.[1]

(4-Methoxyphenyl)(3-methylphenyl)methanone, also known as 4-Methoxy-3'-methylbenzophenone, is a substituted aromatic ketone.[2] The presence of a methoxy group on one phenyl ring and a methyl group on the other influences its electronic properties and reactivity.[3] While specific biological activities for this exact compound are not extensively documented in publicly available literature, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting antifungal, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] This compound is primarily of interest as a synthetic intermediate and a photoinitiator.

Chemical Structure and Properties

Chemical Structure

The structure of (4-Methoxyphenyl)(3-methylphenyl)methanone consists of a central carbonyl group bonded to a 4-methoxyphenyl group and a 3-methylphenyl group.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methoxyphenyl)(3-methylphenyl)methanone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [8] |

| Molecular Weight | 226.27 g/mol | [8] |

| Melting Point | 55-56 °C | [2] |

| Appearance | Pale greenish yellow crystalline powder | [9] |

| Solubility | Readily soluble in most organic solvents | [9] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 53039-63-7 | [8] |

| InChI | InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | [8] |

| InChIKey | DTMWWGQISMHXNL-UHFFFAOYSA-N | [8] |

| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | [8] |

Synthesis

(4-Methoxyphenyl)(3-methylphenyl)methanone is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of (4-Methoxyphenyl)(3-methylphenyl)methanone by the acylation of anisole with m-toluoyl chloride.

Materials:

-

Anisole

-

m-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add m-toluoyl chloride to the cooled suspension with stirring.

-

To this mixture, add a solution of anisole in anhydrous dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Data

The structure of (4-Methoxyphenyl)(3-methylphenyl)methanone can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data is available in various databases.[10] |

| ¹³C NMR | Spectral data is available in various databases.[10] |

| IR Spectroscopy | IR spectral data can be found on platforms like SpectraBase.[10][11] |

| Mass Spectrometry | Mass spectral data (GC-MS) is available for this compound.[10] |

Potential Applications and Biological Activity

While specific biological activities for CAS 53039-63-7 are not widely reported, the benzophenone scaffold is of significant interest in medicinal chemistry. Derivatives of benzophenone have demonstrated a broad range of biological activities, including:

-

Antifungal and Antibacterial Activity: Many substituted benzophenones have been synthesized and screened for their efficacy against various fungal and bacterial strains.[3]

-

Antioxidant Activity: The phenolic nature of some benzophenone derivatives imparts antioxidant properties.[4][7]

-

Anti-inflammatory Activity: Certain benzophenone derivatives have shown potential as anti-inflammatory agents.[5]

(4-Methoxyphenyl)(3-methylphenyl)methanone itself is noted for its application as a photoinitiator in polymer chemistry.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for (4-Methoxyphenyl)(3-methylphenyl)methanone.

Friedel-Crafts Acylation Mechanism

Caption: General mechanism of Friedel-Crafts Acylation.

References

- 1. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHOXY-3'-METHYLBENZOPHENONE CAS#: 53039-63-7 [amp.chemicalbook.com]

- 3. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 8. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BENZOPHENONE-3 - Ataman Kimya [atamanchemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzophenone, 2-hydroxy-4-methoxy-3-methyl [webbook.nist.gov]

Synthesis and properties of 4-Methoxy-3'-methylbenzophenone derivatives

An In-Depth Technical Guide to the Synthesis and Properties of 4-Methoxy-3'-methylbenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of 4-Methoxy-3'-methylbenzophenone and its derivatives. Benzophenones are a significant class of organic compounds featuring a diarylketone core, which are integral to medicinal chemistry and materials science.[1][2] Derivatives substituted with electron-donating groups, such as methoxy and methyl groups, are of particular interest as they exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] This document details the primary synthetic methodologies, analytical characterization, and known biological properties of this specific scaffold, presenting quantitative data and experimental protocols to aid in further research and development.

Synthesis of 4-Methoxy-3'-methylbenzophenone

The most common and effective method for synthesizing 4-Methoxy-3'-methylbenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the target compound, this involves the acylation of anisole (methoxybenzene) with 3-methylbenzoyl chloride.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Methoxy-3'-methylbenzophenone via Friedel-Crafts acylation.

References

A Theoretical Exploration of 4-Methoxy-3'-methylbenzophenone's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzophenone and its derivatives are a class of organic compounds with significant applications in photochemistry, polymer science, and pharmacology. Their utility is intrinsically linked to their three-dimensional structure and electronic properties. 4-Methoxy-3'-methylbenzophenone, a substituted diaryl ketone, presents an interesting case for theoretical study due to the interplay of its electron-donating methoxy group and the methyl group on the adjacent phenyl ring. Understanding the conformational preferences, electronic distribution, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.

This guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure of 4-Methoxy-3'-methylbenzophenone. The methodologies described are based on established practices for similar organic molecules and are intended to provide a blueprint for the in-silico analysis of this and related compounds.

Computational Methodology

The theoretical calculations for determining the molecular structure and properties of 4-Methoxy-3'-methylbenzophenone are typically performed using quantum chemical software packages like Gaussian. The following protocol outlines a standard computational workflow.

Geometric Optimization

The initial step involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for its reliability in predicting the geometries of organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and aromatic rings.

-

Software: Gaussian 09 or a later version.

-

Procedure: The initial structure of 4-Methoxy-3'-methylbenzophenone is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties and theoretical vibrational spectra (IR and Raman).

Electronic Properties

Once the optimized geometry is confirmed, various electronic properties can be calculated. These include:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: These calculations provide insight into the distribution of electric charge among the atoms in the molecule, which is useful for understanding intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.

The following diagram illustrates the computational workflow:

Theoretical Results (Illustrative Data)

As previously stated, specific published theoretical data for 4-Methoxy-3'-methylbenzophenone is scarce. The following tables present illustrative data that would be expected from the computational methods described above. These values are based on calculations for structurally similar benzophenone derivatives and are provided for demonstrative purposes.

Optimized Geometrical Parameters

The key bond lengths and dihedral angles determine the overall shape of the molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-C (inter-ring) | 1.50 | |

| C-O (methoxy) | 1.36 | |

| C-H (aromatic) | 1.08 | |

| Dihedral Angles (°) | Phenyl-C-C-Phenyl | 45.0 |

| C-C-O-C (methoxy) | 178.0 |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and spectroscopic behavior.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Experimental Protocols

While no specific experimental structural data for 4-Methoxy-3'-methylbenzophenone was found, a plausible synthetic route would be a Friedel-Crafts acylation reaction. The general procedure is outlined below.

Synthesis of 4-Methoxy-3'-methylbenzophenone

Reaction: Friedel-Crafts acylation of toluene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Toluene

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

A solution of 4-methoxybenzoyl chloride in dry DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Toluene is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

The following diagram outlines the synthesis workflow:

Conclusion

This technical guide has provided a detailed theoretical framework for the investigation of the molecular structure of 4-Methoxy-3'-methylbenzophenone. By employing Density Functional Theory calculations, it is possible to obtain valuable insights into the geometric and electronic properties of this molecule. The outlined computational and synthetic protocols serve as a practical guide for researchers. While the presented quantitative data is illustrative, it highlights the type of information that can be obtained from such theoretical studies. Further experimental validation, particularly through X-ray crystallography and spectroscopic techniques, would be invaluable in corroborating and refining the theoretical models.

Methodological & Application

Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone as a Photoinitiator for UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3'-methylbenzophenone is a Type II photoinitiator used in UV (ultraviolet) curing applications. Like other benzophenone derivatives, it initiates free-radical polymerization of monomers and oligomers upon exposure to UV light. This process, known as UV curing, offers significant advantages over traditional thermal curing methods, including rapid cure speeds, low energy consumption, and solvent-free formulations.[1][2] These characteristics make it a valuable tool in various fields, including coatings, adhesives, inks, and importantly, in the fabrication of polymeric biomaterials for drug delivery and tissue engineering.[3]

As a Type II photoinitiator, 4-methoxy-3'-methylbenzophenone requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The mechanism involves the photoinitiator absorbing UV energy and entering an excited state, followed by hydrogen abstraction from the co-initiator. This generates the radicals that propagate the polymerization chain reaction.[1][2]

These application notes provide a comprehensive overview of 4-methoxy-3'-methylbenzophenone, including its properties, a representative experimental protocol for UV curing of an acrylate formulation, and methods for characterizing the resulting polymer. Furthermore, specific considerations for its use in biomedical applications are discussed.

Physicochemical Properties and Performance Data

Table 1: Physicochemical Properties of 4-Methoxy-3'-methylbenzophenone

| Property | Value |

| CAS Number | 53039-63-7 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 55-56 °C |

| UV Absorption Max (λmax) | ~254 nm and ~330 nm (estimated) |

| Solubility | Soluble in most organic solvents and monomers |

Table 2: Representative Performance Data in a UV-Curable Acrylate Formulation

Formulation: 70% Trimethylolpropane triacrylate (TMPTA), 25% Urethane diacrylate oligomer, 3% 4-Methoxy-3'-methylbenzophenone, 2% Triethanolamine (co-initiator).

| Parameter | Value | Analytical Method |

| Curing Time | ||

| Tack-free time | 5 - 10 seconds | Manual touch test |

| Full cure time | 20 - 30 seconds | Hardness test (e.g., Shore D) |

| Monomer Conversion | ||

| Acrylate C=C conversion | > 90% | Real-Time FTIR Spectroscopy |

| Mechanical Properties | ||

| Hardness (Shore D) | 70 - 80 | Durometer |

| Tensile Strength | 40 - 50 MPa | Universal Testing Machine |

| Elongation at Break | 5 - 10% | Universal Testing Machine |

Note: The data presented in Table 2 are representative values and can vary significantly depending on the specific formulation, substrate, UV lamp intensity and wavelength, and curing conditions.

Photoinitiation Mechanism and Experimental Workflow

The following diagrams illustrate the photoinitiation mechanism of 4-methoxy-3'-methylbenzophenone and a general experimental workflow for UV curing.

Caption: Photoinitiation mechanism of 4-methoxy-3'-methylbenzophenone.

Caption: General experimental workflow for UV curing.

Experimental Protocols

Protocol for UV Curing of an Acrylate Film

This protocol describes the preparation and UV curing of a representative acrylate formulation using 4-methoxy-3'-methylbenzophenone as the photoinitiator.

Materials:

-

Trimethylolpropane triacrylate (TMPTA)

-

Urethane diacrylate oligomer

-

4-Methoxy-3'-methylbenzophenone

-

Triethanolamine (TEA)

-

Substrate (e.g., glass slides, metal panels)

-

UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)

-

Analytical Instruments (Real-Time FTIR Spectrometer, Durometer, etc.)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, combine the urethane diacrylate oligomer and TMPTA monomer in the desired ratio (e.g., 25:70 w/w).

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Add 4-methoxy-3'-methylbenzophenone (e.g., 3% by weight of the total monomer/oligomer mixture) and stir until completely dissolved.

-

Add the co-initiator, triethanolamine (e.g., 2% by weight), and stir thoroughly.

-

-

Sample Application:

-

Apply a thin film of the formulation onto the chosen substrate using a suitable method, such as spin coating or a draw-down bar, to achieve a uniform thickness (e.g., 50 µm).

-

-

UV Curing:

-

Place the coated substrate in the UV curing chamber.

-

Expose the sample to UV radiation. The intensity and exposure time will depend on the UV source and the desired properties of the cured film. A typical starting point would be a UV intensity of 100 mW/cm² for 10-30 seconds.

-

-

Characterization:

-

Curing Speed: Determine the tack-free time by gently touching the surface with a cotton swab. The film is considered tack-free when no fibers adhere to the surface.

-

Monomer Conversion: Monitor the decrease in the acrylate C=C double bond absorption peak (around 810 cm⁻¹ and 1636 cm⁻¹) using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy during curing.[4][5]

-

Mechanical Properties: Measure the hardness of the cured film using a Shore D durometer. Perform tensile testing on free-standing films to determine tensile strength and elongation at break.

-

Protocol for Preparation of a UV-Cured Hydrogel for Biomedical Applications

This protocol provides a representative method for fabricating a hydrogel, a key biomaterial in drug delivery and tissue engineering.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)

-

Phosphate-buffered saline (PBS), sterile

-

4-Methoxy-3'-methylbenzophenone

-

Triethanolamine (TEA)

-

Sterile filters (0.22 µm)

-

UV source with a cytocompatible wavelength (e.g., 365 nm)

Procedure:

-

Precursor Solution Preparation (Aseptic Technique):

-

Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).

-